Dihydrochloride Salt vs. Free Base: Quantified Solubility and Stability Advantage for Aqueous Synthesis
The target compound's dihydrochloride salt form demonstrates a significantly higher aqueous solubility than the free base. While precise solubility data for this specific compound is proprietary, class-level evidence indicates that dihydrochloride salts of aminomethyl-heterocycles typically exhibit >10 mg/mL solubility in water, whereas the corresponding free bases often have <1 mg/mL [1]. This difference is critical for enabling direct use in aqueous amide coupling or reductive amination reactions without co-solvents, reducing by-product formation and simplifying purification [2]. The free base, (6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine (CAS 1020033-68-4), is a hygroscopic oil, making precise stoichiometric dispensing more challenging compared to the crystalline dihydrochloride salt .
| Evidence Dimension | Aqueous solubility and physical form suitability for automated synthesis |
|---|---|
| Target Compound Data | Crystalline solid; aqueous solubility inferred >10 mg/mL (class-level data for heterocyclic aminomethyl dihydrochloride salts). |
| Comparator Or Baseline | Free base (CAS 1020033-68-4): hygroscopic oil; aqueous solubility inferred <1 mg/mL. |
| Quantified Difference | >10-fold improvement in aqueous solubility and crystalline vs. oil physical state. |
| Conditions | Inferred from class-level behavior of structurally analogous aminomethyl-heterocycle dihydrochloride salts vs. their free bases under standard laboratory conditions. |
Why This Matters
The improved solubility and crystalline solid form of the dihydrochloride salt ensure accurate, reproducible dispensing and homogeneous reaction mixtures in both manual and automated parallel synthesis, directly impacting the quality of lead optimization cycles.
- [1] A. Serajuddin, 'Salt formation to improve drug solubility.' Advanced Drug Delivery Reviews, vol. 59, no. 7, pp. 603-616, 2007. View Source
- [2] J. A. B. L. de la Torre et al., 'Aqueous peptide coupling: recent advances and new challenges.' Current Organic Chemistry, vol. 18, no. 19, pp. 2524-2541, 2014. View Source
